molecular formula C12H18O2 B7815869 (3,5-Dimethyl-4-propoxyphenyl)methanol

(3,5-Dimethyl-4-propoxyphenyl)methanol

Cat. No.: B7815869
M. Wt: 194.27 g/mol
InChI Key: GAKMRXFZOZMNIK-UHFFFAOYSA-N
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Description

Contextualization within Benzylic Alcohol Structural Classes

Benzylic alcohols are organic compounds that contain a hydroxyl group attached to a benzylic carbon, which is a saturated carbon atom bonded to a benzene (B151609) ring. This structural arrangement imparts unique reactivity to the alcohol functionality. The proximity of the aromatic ring allows for the stabilization of carbocation intermediates or radical species at the benzylic position, influencing the course of various chemical transformations.

The synthesis of benzylic alcohols can be achieved through several established methods, including the reduction of benzaldehydes or benzoic acids, the oxidation of the benzylic C-H bonds of alkylbenzenes, and the addition of organometallic reagents to aromatic aldehydes. organic-chemistry.orgnih.gov Recent advancements in synthetic methodology have focused on developing more selective and efficient routes, such as transition-metal-catalyzed cross-coupling reactions and stereodivergent synthesis to produce chiral benzylic alcohols. nih.gov The reactivity of benzylic alcohols is diverse, encompassing reactions like oxidation to aldehydes or ketones, substitution of the hydroxyl group, and formation of esters and ethers. organic-chemistry.org

Significance of Polysubstituted Aromatic Ethers in Advanced Organic Synthesis

Polysubstituted aromatic ethers, which have multiple substituents on the aromatic ring in addition to the ether group, are of particular interest in advanced organic synthesis. The nature and position of these substituents can significantly modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. The synthesis of polysubstituted aryl ethers often involves nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions. acs.org The presence of ether groups can also enhance the solubility and thermal stability of polymers. numberanalytics.com

Structural Features and Research Relevance of (3,5-Dimethyl-4-propoxyphenyl)methanol

This compound, with the CAS number 1039311-97-1, possesses a unique combination of structural features. sigmaaldrich.com The molecule has a hydroxymethyl group attached to a benzene ring, which is further substituted with two methyl groups at the 3 and 5 positions and a propoxy group at the 4 position. This specific substitution pattern results in a sterically hindered yet electronically rich aromatic system.

The presence of the propoxy group, an aryl ether functionality, and the two methyl groups influences the electron density of the aromatic ring, which in turn affects the reactivity of the benzylic alcohol. The methyl groups are electron-donating, while the propoxy group is also an activating group. This electronic enrichment can facilitate electrophilic aromatic substitution reactions, should further functionalization of the ring be desired.

While specific, in-depth research focused solely on this compound is not widely available in peer-reviewed literature, its structural motifs suggest potential areas of research interest. Its status as a polysubstituted benzylic alcohol makes it a candidate for studies in synthetic methodology, potentially as a building block for more complex molecules. The existence of its boronic ester derivative, 2-(3,5-Dimethyl-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, suggests its utility in Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation. bldpharm.com

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound(2,6-Dimethyl-4-propoxyphenyl)methanol(3-Methoxy-4-propoxyphenyl)methanol
CAS Number 1039311-97-1 sigmaaldrich.com1443324-99-9 bldpharm.com103859-81-0 scbt.combiosynth.com
Molecular Formula C12H18O2C12H18O2C11H16O3 scbt.com
Molecular Weight 194.27 g/mol 194.27 g/mol bldpharm.com196.24 g/mol

Properties

IUPAC Name

(3,5-dimethyl-4-propoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-5-14-12-9(2)6-11(8-13)7-10(12)3/h6-7,13H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKMRXFZOZMNIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethyl 4 Propoxyphenyl Methanol

Vibrational Spectroscopy for Functional Group Identification (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs radiation at frequencies that correspond to its natural vibrational modes, resulting in an FT-IR spectrum. Conversely, FT-Raman spectroscopy involves the inelastic scattering of monochromatic laser light, providing complementary information about the molecular vibrations.

While specific experimental FT-IR and FT-Raman spectra for (3,5-Dimethyl-4-propoxyphenyl)methanol are not widely available in the published literature, the expected vibrational frequencies can be predicted based on the known absorption and scattering patterns of its constituent functional groups. The primary functional groups present in this compound are the hydroxyl (-OH) group, the aromatic ring, the ether linkage (-O-), and the alkyl (methyl and propyl) groups.

Expected Vibrational Frequencies:

A summary of the anticipated characteristic vibrational bands for this compound is presented in the table below. These are inferred from the typical frequency ranges for the functional groups present in the molecule.

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected FT-Raman Intensity
Hydroxyl (-OH)O-H Stretch3600-3200 (Broad)Weak
Aromatic C-HC-H Stretch3100-3000Strong
Aliphatic C-H (CH₃, CH₂)C-H Stretch2960-2850Strong
Aromatic C=CC=C Stretch1600-1450Strong
C-O (Alcohol)C-O Stretch1260-1000Medium
C-O (Ether)Asymmetric C-O-C Stretch1275-1200Medium
C-O (Ether)Symmetric C-O-C Stretch1075-1020Medium

In an experimental FT-IR spectrum, a broad absorption band in the region of 3600-3200 cm⁻¹ would be a strong indicator of the hydroxyl group's O-H stretching vibration. The aromatic nature of the compound would be confirmed by C-H stretching vibrations typically appearing between 3100 and 3000 cm⁻¹ and sharp C=C stretching absorptions in the 1600-1450 cm⁻¹ range. The aliphatic methyl and propyl groups would exhibit strong C-H stretching bands in the 2960-2850 cm⁻¹ region. The C-O stretching vibrations of the alcohol and ether functionalities would be expected in the fingerprint region, between 1275 and 1000 cm⁻¹.

In a complementary FT-Raman spectrum, the aromatic ring vibrations are expected to show strong signals, which is a characteristic feature of Raman spectroscopy. The aliphatic C-H stretching would also be prominent. The O-H stretch, however, is typically weak in Raman spectra.

X-ray Crystallography for Solid-State Molecular Architecture (if applicable)

A thorough search of the existing scientific literature and crystallographic databases reveals that, to date, no publically available single-crystal X-ray diffraction data for this compound has been reported. Therefore, a definitive analysis of its solid-state molecular architecture, including specific bond lengths, angles, and crystal packing information, cannot be provided at this time.

Should a crystalline sample of this compound be obtained in the future, X-ray crystallographic analysis would be anticipated to reveal key structural features. These would include the planarity of the benzene (B151609) ring, the tetrahedral geometry around the benzylic carbon of the methanol (B129727) group, and the conformation of the propoxy chain. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, providing insight into the supramolecular assembly in the solid state.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a mixture, making them crucial for assessing the purity of a synthesized compound and for its isolation.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For a molecule like this compound, reversed-phase HPLC (RP-HPLC) would be the most suitable method for purity assessment. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.

Typical RP-HPLC Conditions for Analysis of Similar Aromatic Alcohols:

Parameter Condition
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water. hmdb.ca
Detector UV-Vis at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., ~254 nm or ~270 nm).
Flow Rate 1.0 mL/min
Temperature Ambient or controlled (e.g., 25 °C)

Under these conditions, this compound would be retained on the non-polar stationary phase, and its retention time would depend on the specific mobile phase composition. Impurities that are more polar would elute earlier, while less polar impurities would have longer retention times. The purity of the sample can be determined by the relative area of the main peak in the chromatogram. For isolation purposes, preparative HPLC using a larger column and higher flow rates could be employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

No experimental GC-MS data for this compound is currently available in the scientific literature. However, based on the principles of mass spectrometry and the known fragmentation patterns of similar aromatic alcohols, a predicted mass spectrum can be described. slideshare.netlibretexts.orgchemistrynotmystery.com

In a typical GC-MS analysis, the sample would be injected into the gas chromatograph, where it would be vaporized and separated from other volatile components on a capillary column (e.g., a non-polar DB-5ms or similar). The separated components would then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum.

Predicted Mass Spectral Fragmentation:

The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways for aromatic alcohols often involve the loss of a hydrogen atom, a water molecule, or cleavage of the bond between the aromatic ring and the methanol group.

Predicted Key Fragments for this compound:

m/z Proposed Fragment Identity Fragmentation Pathway
194[M]⁺Molecular Ion
193[M-H]⁺Loss of a hydrogen atom from the hydroxyl or benzylic position
177[M-OH]⁺Loss of the hydroxyl radical
176[M-H₂O]⁺Loss of a water molecule
165[M-C₂H₅]⁺Loss of an ethyl radical from the propoxy group
151[M-C₃H₇]⁺Loss of a propyl radical
121[M-C₃H₇O - H]⁺Loss of the propoxy group and a hydrogen atom, likely forming a stable tropylium-like ion

The base peak in the spectrum would likely correspond to a particularly stable fragment, potentially the [M-H]⁺ or a tropylium-type cation. The presence of these characteristic fragments would provide strong evidence for the structure of this compound.

Theoretical and Computational Investigations of 3,5 Dimethyl 4 Propoxyphenyl Methanol

Quantum Mechanical Studies (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like (3,5-Dimethyl-4-propoxyphenyl)methanol. DFT calculations are instrumental in predicting molecular geometry, electronic properties, and spectroscopic signatures. researchgate.netorientjchem.org

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface. For a flexible molecule such as this compound, which has several rotatable single bonds (e.g., within the propoxy group and the bond connecting the hydroxymethyl group to the ring), a thorough conformational analysis is crucial.

This analysis involves identifying various possible conformers and calculating their relative energies to find the global minimum—the most stable conformation. For instance, studies on similar substituted phenolic compounds, such as (4-hydroxyphenyl)-ethanones, have used computational modeling to establish the most stable conformations, which are often stabilized by intramolecular hydrogen bonds. researchgate.net The optimization is typically performed using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). orientjchem.org

Table 1: Representative Optimized Geometric Parameters for Phenolic Compounds (Illustrative) This table shows typical parameters obtained from DFT calculations for related molecules, not specific data for this compound.

ParameterTypical Calculated Value (DFT/B3LYP)Reference Compound
C-C (aromatic) bond length1.36 - 1.45 Å2(2-Hydroxyphenyl)-N-phenyl Nitrone orientjchem.org
C-O (phenol ether) bond length~1.37 ÅGeneral Phenolic Ethers
O-H (alcohol) bond length~0.96 ÅGeneral Alcohols
C-O-C bond angle~118°General Alkoxybenzenes
Total EnergyVaries (e.g., -707.26 Hartrees)2(2-Hydroxyphenyl)-N-phenyl Nitrone orientjchem.org

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing molecular stability and reactivity. A small energy gap generally implies higher reactivity and lower kinetic stability. nih.gov For phenolic compounds, which are known for their antioxidant properties, FMO analysis helps to understand their radical scavenging activity. unec-jeas.comnih.gov DFT calculations can reliably predict these orbital energies and provide insights into the reactive sites of the molecule through visualization of the HOMO and LUMO distributions. tandfonline.com

Table 2: Illustrative FMO Data for Phenolic Antioxidants Data is for representative compounds to demonstrate the application of FMO theory.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Quercetin-5.74-1.773.97 unec-jeas.com
Kaempferol-5.89-1.714.18 unec-jeas.com
Ferulic Acid-5.93-1.444.49 unec-jeas.com
p-Coumaric Acid-6.12-1.414.71 unec-jeas.com

Prediction and Simulation of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods can simulate various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes to observed peaks. orientjchem.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. tandfonline.com These calculations can help rationalize the electronic transitions responsible for the observed absorption bands.

NMR Spectroscopy: While more computationally intensive, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict NMR chemical shifts (δ) and spin-spin coupling constants. Such predictions are highly sensitive to the molecular geometry and are used to distinguish between different isomers or conformers.

Reaction Mechanism Elucidation via Computational Chemistry

Beyond static molecular properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. It allows for the mapping of reaction pathways, providing a level of detail that is often inaccessible through experimental means alone.

To understand how a reaction proceeds, chemists use computational methods to map the potential energy surface that connects reactants to products. A key feature of this surface is the transition state (TS), which represents the highest energy point along the reaction coordinate. Locating the TS structure and calculating its energy is fundamental to determining the reaction's activation energy (Ea). rsc.orgresearchgate.net

The TS is characterized computationally as a first-order saddle point, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction path. researchgate.net Calculating the activation energy allows for the prediction of reaction rates and provides insights into the factors that control reactivity. For example, theoretical studies on the decomposition of phenol (B47542) have used these methods to compute rate constants for various reaction pathways. rsc.orgresearchgate.net

Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. numberanalytics.comrsc.org Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. numberanalytics.com

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical. rsc.org

Studies have shown that the choice of solvation model can be critical, as different models can sometimes lead to different predictions about the preferred reaction pathway. rsc.org For instance, the analysis of SNAr reactions in mixed solvent systems has demonstrated how specific and non-specific solvent interactions can be quantitatively correlated with changes in reaction kinetics. nih.gov For a molecule like this compound, understanding how solvents like water or methanol (B129727) interact with the hydroxyl and propoxy groups would be essential for accurately modeling its reactivity in solution.

Investigation of Proton-Coupled Electron Transfer (PCET) Mechanisms

The primary antioxidant activity of phenolic compounds typically proceeds via three main mechanisms: Hydrogen Atom Transfer (HAT), Stepwise Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.net Density Functional Theory (DFT) calculations on various substituted phenols have been instrumental in elucidating the thermodynamic feasibility of these pathways. researchgate.netijesi.org

The Hydrogen Atom Transfer (HAT) mechanism involves the direct transfer of a hydrogen atom from the phenolic hydroxyl group to a radical species. The key thermodynamic parameter governing this process is the Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond and a greater propensity for the compound to act as a hydrogen atom donor. ijesi.org For substituted phenols, the nature and position of the substituents on the aromatic ring significantly influence the O-H BDE. Electron-donating groups, such as the propoxy and methyl groups in this compound, are generally expected to lower the BDE by stabilizing the resulting phenoxyl radical through resonance and inductive effects. ijesi.org

The Stepwise Electron Transfer-Proton Transfer (SET-PT) mechanism begins with the transfer of an electron from the phenol to an acceptor, forming a radical cation, followed by the transfer of a proton. The feasibility of this pathway is related to the Ionization Potential (IP) of the phenol. researchgate.net

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is favored in polar solvents and involves the initial deprotonation of the phenol to form a phenoxide anion, which then transfers an electron. The crucial parameters for this pathway are the Proton Dissociation Enthalpy (PDE) and the Electron Transfer Enthalpy (ETE). researchgate.net

Computational studies on methoxyphenols, which are structurally analogous to the propoxy-substituted title compound, have shown that the relative importance of these mechanisms is highly dependent on the solvent environment. researchgate.netresearchgate.net In non-polar media, the HAT mechanism is often predominant, while in polar solvents, the SPLET mechanism can become more significant. researchgate.net

Below is a table of calculated O-H Bond Dissociation Enthalpies (BDE) and Ionization Potentials (IP) for phenol and some of its substituted derivatives, illustrating the effect of substituents. These values are indicative of the trends expected for this compound.

CompoundSubstituent PositionO-H BDE (kcal/mol)Ionization Potential (eV)
Phenol-~86.5~8.5
p-Methylphenolpara~84.0~8.2
p-Methoxyphenolpara~82.5~8.0
o-Methoxyphenolortho~85.0~8.3

Note: The values presented are approximate and collated from various DFT studies on substituted phenols. They serve to illustrate general trends. ijesi.orgresearchgate.net

Based on these trends, the presence of two methyl groups at the meta positions and a propoxy group at the para position in this compound is anticipated to lower both the BDE and IP compared to unsubstituted phenol. This suggests a potential for efficient radical scavenging through both HAT and, under appropriate conditions, SET-PT or SPLET pathways. Further dedicated computational studies would be necessary to precisely quantify these parameters and definitively establish the dominant PCET mechanism for this specific molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules and their interactions with the surrounding environment at an atomistic level. nih.gov Such simulations can provide critical insights into the conformational flexibility, solvation, and intermolecular interactions of this compound, which are essential for understanding its macroscopic properties and behavior in various media.

While specific MD simulation studies on this compound are not readily found in the literature, simulations of related systems, such as phenolic resins and other aromatic compounds, offer a basis for predicting its behavior. nih.govarxiv.org

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent. The system's evolution over time would be calculated by solving Newton's equations of motion for each atom, governed by a force field that describes the intra- and intermolecular forces.

Key aspects that could be investigated through MD simulations include:

Conformational Analysis: The propoxy group and the hydroxymethyl group both have rotatable bonds. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. This is crucial as the orientation of these groups can affect the molecule's reactivity and interactions. arxiv.org

Solvation and Hydrogen Bonding: In a polar protic solvent like water, the hydroxyl and ether oxygen of this compound can act as hydrogen bond acceptors, while the hydroxyl group can also be a hydrogen bond donor. MD simulations can quantify the extent and dynamics of these hydrogen bonds, revealing the structure of the solvation shell around the molecule. This information is vital for understanding its solubility and the solvent's influence on its reactivity, particularly in PCET mechanisms.

Intermolecular Interactions and Aggregation: At higher concentrations, phenolic compounds can exhibit self-aggregation through hydrogen bonding and π-π stacking interactions between the aromatic rings. MD simulations can predict the likelihood and geometry of dimer formation and larger aggregates. strath.ac.uk Understanding these interactions is important for predicting the physical properties of the bulk material.

A hypothetical MD simulation setup for this compound is summarized in the table below.

Simulation ParameterTypical Value/Description
System Composition1 molecule of this compound + ~2000 water molecules
Force FieldA general amber force field (GAFF) or similar for the solute; TIP3P or SPC/E for water
EnsembleNPT (isothermal-isobaric) to mimic laboratory conditions
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time100-500 nanoseconds
Time Step2 femtoseconds

The results from such simulations, including radial distribution functions, hydrogen bond lifetimes, and root-mean-square fluctuations (RMSF) of atomic positions, would provide a detailed picture of the dynamic behavior of this compound in solution. nih.gov This knowledge is complementary to the static quantum chemical calculations of PCET, offering a more complete understanding of the molecule's chemical physics.

Chemical Reactivity and Transformation Pathways of 3,5 Dimethyl 4 Propoxyphenyl Methanol

Oxidation Reactions of the Benzylic Alcohol Moiety

The primary alcohol group attached to the benzene (B151609) ring is a key site for oxidative transformations, allowing for the synthesis of the corresponding aryl aldehyde and carboxylic acid. The presence of other functional groups, namely the ether linkage and the activated aromatic ring, necessitates careful selection of reaction conditions to achieve high selectivity.

Selective Oxidation to Aryl Aldehydes and Carboxylic Acids

The selective oxidation of (3,5-Dimethyl-4-propoxyphenyl)methanol to its corresponding aldehyde, (3,5-Dimethyl-4-propoxyphenyl)formaldehyde, or its carboxylic acid, (3,5-Dimethyl-4-propoxyphenyl)benzoic acid, can be achieved using a variety of modern and classical oxidizing agents.

The conversion to the aldehyde requires mild and selective reagents to prevent overoxidation to the carboxylic acid. Commonly employed methods for this transformation include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidations. wikipedia.orgnih.govorganic-chemistry.org Manganese dioxide (MnO2) is also a classic reagent for the selective oxidation of benzylic alcohols to aldehydes, particularly for activated systems. aalto.fi

Further oxidation of the intermediate aldehyde to the carboxylic acid can be accomplished using stronger oxidizing agents or by modifying the conditions of the initial oxidation. For instance, potassium permanganate (B83412) (KMnO4) or chromic acid (generated in situ from chromium trioxide and sulfuric acid) are capable of oxidizing the benzylic alcohol directly to the carboxylic acid. Alternatively, a two-step, one-pot procedure can be employed where a mild oxidation to the aldehyde is followed by the addition of an oxidant such as sodium chlorite (B76162) (NaClO2) to furnish the carboxylic acid.

Table 1: Selective Oxidation of this compound

Reagent(s) Product Reaction Type
Pyridinium (B92312) chlorochromate (PCC) (3,5-Dimethyl-4-propoxyphenyl)formaldehyde Selective Aldehyde Synthesis
MnO₂ (3,5-Dimethyl-4-propoxyphenyl)formaldehyde Selective Aldehyde Synthesis
DMSO, (COCl)₂, Et₃N (Swern) (3,5-Dimethyl-4-propoxyphenyl)formaldehyde Selective Aldehyde Synthesis
TEMPO, NaOCl (3,5-Dimethyl-4-propoxyphenyl)formaldehyde Catalytic Aldehyde Synthesis
KMnO₄ (3,5-Dimethyl-4-propoxy)benzoic acid Carboxylic Acid Synthesis
H₂CrO₄ (Jones Reagent) (3,5-Dimethyl-4-propoxy)benzoic acid Carboxylic Acid Synthesis

Control of Overoxidation Pathways

A significant challenge in the oxidation of primary benzylic alcohols is preventing the overoxidation of the initially formed aldehyde to the corresponding carboxylic acid. brainly.com The choice of oxidant and reaction conditions is paramount in controlling this side reaction.

Milder oxidizing agents, such as pyridinium chlorochromate (PCC), are often preferred for the synthesis of aldehydes from primary alcohols as they are less prone to inducing overoxidation compared to stronger agents like potassium permanganate. nih.gov Similarly, the Swern oxidation and related activated DMSO methods are highly effective for this selective transformation due to their mild reaction conditions. wikipedia.org

TEMPO-based catalytic systems, often used with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS), provide excellent selectivity for the aldehyde. The catalytic nature of this system allows for precise control over the reaction, minimizing the formation of the carboxylic acid byproduct. nih.govorganic-chemistry.org The reaction temperature also plays a crucial role; conducting oxidations at low temperatures can often temper the reactivity of the oxidant and enhance selectivity for the aldehyde.

Reactions Involving the Propoxy Ether Linkage

The propoxy group in this compound introduces another reactive site into the molecule. The ether linkage is susceptible to cleavage under certain conditions, and the aliphatic propyl chain can potentially undergo functionalization.

Mechanistic Studies of Ether Cleavage Reactions

The cleavage of aryl alkyl ethers, such as the propoxy group in the title compound, is typically achieved under strongly acidic conditions, most commonly with hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr). organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pubwikipedia.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, which activates it as a good leaving group.

The subsequent nucleophilic attack by the halide ion can occur through either an SN1 or SN2 mechanism, depending on the nature of the alkyl group. In the case of a primary alkyl group like the propyl chain in this compound, the reaction is expected to proceed via an SN2 mechanism. libretexts.orgmasterorganicchemistry.compressbooks.pub The halide ion will attack the less sterically hindered carbon of the propyl group, leading to the formation of 3,5-dimethyl-4-(hydroxymethyl)phenol and 1-halopropane. Due to the stability of the aromatic ring, cleavage of the aryl-oxygen bond is disfavored. organicchemistrytutor.comlibretexts.org

Table 2: Products of Propoxy Ether Cleavage

Reagent Major Products Mechanism
HBr (excess) 3,5-Dimethyl-4-(hydroxymethyl)phenol, 1-Bromopropane (B46711) SN2
HI (excess) 3,5-Dimethyl-4-(hydroxymethyl)phenol, 1-Iodopropane SN2

Functionalization Reactions on the Aliphatic Propyl Chain

While less common than reactions at the benzylic position or on the aromatic ring, the aliphatic propyl chain can undergo functionalization, primarily through free-radical halogenation. pearson.com This type of reaction is typically initiated by UV light or a radical initiator in the presence of a halogenating agent like N-bromosuccinimide (NBS).

The selectivity of radical halogenation is governed by the stability of the resulting radical intermediate. In the case of the propoxy group, the benzylic-like position (the carbon adjacent to the ether oxygen) is the most likely site of halogenation due to the stabilizing effect of the adjacent oxygen atom. However, the reaction can often lead to a mixture of products, with halogenation occurring at other positions on the propyl chain as well. For instance, free-radical bromination of ethylbenzene (B125841) results in selective bromination at the benzylic position. brainly.compearson.compearson.comvaia.comyoutube.com By analogy, the carbon adjacent to the ether oxygen in the propoxy group would be the most reactive towards radical halogenation.

Aromatic Ring Functionalization and Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: two methyl groups and a propoxy group. masterorganicchemistry.comlibretexts.orgyoutube.comyoutube.com The directing effects of these substituents will determine the position of incoming electrophiles.

The two methyl groups are ortho, para-directing. The propoxy group is also a strong ortho, para-director. In this case, the positions ortho and para to the strongly activating propoxy group are already substituted by methyl groups. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methyl groups and meta to the propoxy group (the C2 and C6 positions relative to the hydroxymethyl group).

Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at one of the available ortho positions. Similarly, sulfonation with fuming sulfuric acid would introduce a sulfonic acid group, and halogenation with a halogen in the presence of a Lewis acid catalyst would introduce a halogen atom at the same positions. The steric hindrance from the existing substituents may influence the regioselectivity of these reactions.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ (3,5-Dimethyl-2-nitro-4-propoxyphenyl)methanol
Sulfonation SO₃, H₂SO₄ 2-(Hydroxymethyl)-4,6-dimethyl-5-propoxybenzenesulfonic acid
Bromination Br₂, FeBr₃ (2-Bromo-3,5-dimethyl-4-propoxyphenyl)methanol

Electrophilic Aromatic Substitution Patterns on the Polysubstituted Core

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of multiple electron-donating groups. The propoxy group (-OPr), the two methyl groups (-CH₃), and the hydroxymethyl group (-CH₂OH) all contribute to increasing the electron density of the ring, making it more nucleophilic. vedantu.comjove.comyoutube.comshaalaa.comsarthaks.com

The directing effects of these substituents determine the regioselectivity of substitution reactions. Alkoxy and alkyl groups are ortho-, para-directors. vedantu.comjove.comuci.edu In this specific molecule, the substitution pattern is as follows:

Propoxy group (at C4): Strongly activating and directs incoming electrophiles to the ortho positions (C3 and C5).

Methyl groups (at C3 and C5): Activating and direct to their ortho (C2, C4, C6) and para (C1) positions.

Hydroxymethyl group (at C1): Weakly activating and ortho-, para-directing.

The cumulative effect of these groups results in a highly activated aromatic system. The positions ortho to the powerful propoxy group (C3 and C5) are already occupied by methyl groups. The remaining unsubstituted positions are C2 and C6. These positions are ortho to the hydroxymethyl group and a methyl group, and meta to the other methyl group and the propoxy group.

Considering the strong activating and ortho-directing nature of the propoxy group, electrophilic attack is strongly favored at the positions adjacent to it. Since these are blocked, the next most activated sites must be considered. The positions at C2 and C6 are equivalent. They are ortho to one methyl group and the hydroxymethyl group, and meta to the propoxy group. The synergistic activation from the alkyl and hydroxymethyl groups at these positions makes them the most probable sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. libretexts.orgbyjus.commasterorganicchemistry.com The general mechanism involves the generation of a strong electrophile, which then attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by the loss of a proton to restore aromaticity. uci.edubyjus.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄(2-Nitro-3,5-dimethyl-4-propoxyphenyl)methanol
BrominationBr₂, FeBr₃(2-Bromo-3,5-dimethyl-4-propoxyphenyl)methanol
Friedel-Crafts AcylationRCOCl, AlCl₃(2-Acyl-3,5-dimethyl-4-propoxyphenyl)methanol

Nucleophilic Aromatic Substitution (if applicable to specific derivatives)

Nucleophilic aromatic substitution (SNAr) is generally not a viable pathway for the parent compound this compound. SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). total-synthesis.comchemistrysteps.comwikipedia.orglibretexts.org The aromatic core of this compound is electron-rich due to its activating substituents, which disfavors attack by nucleophiles. total-synthesis.com

For an SNAr reaction to occur on a derivative of this compound, two conditions must be met:

Introduction of a good leaving group, such as a halogen (F, Cl, Br, I), onto the aromatic ring.

Presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. libretexts.org

For instance, if the compound were first nitrated at the C2 position and then halogenated at the C6 position, the resulting molecule, (6-halo-2-nitro-3,5-dimethyl-4-propoxyphenyl)methanol, could potentially undergo SNAr at the C6 position. The nitro group at the ortho position would stabilize the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orglibretexts.org Without such modifications, the substrate is unreactive toward nucleophilic aromatic substitution. total-synthesis.comchemistrysteps.com

Regioselective Cross-Coupling Reactions at Aromatic Positions (e.g., via boronic acid derivatives)

Regioselective cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for functionalizing the this compound core. These reactions typically require prior functionalization of the aromatic ring to introduce a halide, triflate, or a boronic acid/ester group.

A particularly useful derivative for cross-coupling is (3,5-Dimethyl-4-propoxyphenyl)boronic acid . uni.luchemimpex.comsigmaaldrich.combldpharm.com This compound can be synthesized and then used as a coupling partner in Suzuki-Miyaura reactions. The Suzuki-Miyaura coupling is widely used due to its mild reaction conditions and tolerance of various functional groups. chemimpex.com It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate.

Synthetic Utility:

(3,5-Dimethyl-4-propoxyphenyl)boronic acid can be coupled with a variety of aryl or vinyl halides/triflates to synthesize complex biaryl structures or stilbene (B7821643) derivatives. chemimpex.comnih.gov

Conversely, the this compound core can be halogenated (e.g., at the C2/C6 positions) to create a substrate for coupling with other organoboron reagents.

The regioselectivity of these reactions is high, as the coupling occurs specifically at the carbon atom bearing the boron or halogen functionality. For example, the Suzuki-Miyaura reaction of (3,5-Dimethyl-4-propoxyphenyl)boronic acid with an aryl bromide (Ar-Br) would yield 1-aryl-3,5-dimethyl-4-propoxybenzene derivatives.

Role of 3,5 Dimethyl 4 Propoxyphenyl Methanol As a Versatile Synthetic Intermediate

Precursor for Advanced Aromatic Compounds and Heterocyclic Scaffolds

The structural motifs present in (3,5-Dimethyl-4-propoxyphenyl)methanol, namely the benzylic alcohol and the substituted phenyl ring, are foundational elements for the synthesis of a variety of intricate molecular architectures. These include advanced aromatic systems and heterocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Annulation Reactions Utilizing the Benzylic Alcohol Functionality

The benzylic alcohol group of this compound can be readily oxidized to the corresponding aldehyde, 4-propoxy-3,5-dimethylbenzaldehyde. This aldehyde is a key precursor for various annulation reactions, which are processes that involve the formation of a new ring fused to the existing aromatic ring. Two prominent examples of such reactions are the Pictet-Spengler and Bischler-Napieralski reactions, both of which are powerful methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively. These heterocyclic systems are core structures in many biologically active alkaloids. researchgate.netwikipedia.org

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov In this context, the 4-propoxy-3,5-dimethylbenzaldehyde derived from the title compound could react with a suitable β-phenylethylamine to yield a substituted tetrahydroisoquinoline. The electron-donating nature of the propoxy and dimethyl groups on the aromatic ring would facilitate the electrophilic aromatic substitution required for the cyclization step. wikipedia.org

The Bischler-Napieralski reaction , on the other hand, is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides. wikipedia.orgorganic-chemistry.org A phenethylamine (B48288) derived from 4-propoxy-3,5-dimethylbenzaldehyde could be acylated and then subjected to dehydrating conditions (e.g., using POCl₃ or P₂O₅) to afford a dihydroisoquinoline derivative. wikipedia.orgorganic-chemistry.org The success of this reaction is also highly dependent on the electronic nature of the aromatic ring, with electron-rich systems like the one being favorable substrates. organic-chemistry.org

Annulation Reaction Key Reactant from this compound Product Heterocycle Typical Conditions
Pictet-Spengler4-propoxy-3,5-dimethylbenzaldehydeTetrahydroisoquinolineAcid catalyst (e.g., HCl, TFA), protic solvent researchgate.netwikipedia.org
Bischler-NapieralskiN-acyl-2-(4-propoxy-3,5-dimethylphenyl)ethylamineDihydroisoquinolineDehydrating agent (e.g., POCl₃, P₂O₅), refluxing conditions wikipedia.orgorganic-chemistry.org

Derivatization via Alkylation, Acylation, and Condensation Reactions

The this compound molecule offers multiple sites for derivatization, allowing for the synthesis of a diverse library of compounds. The primary routes for modification include reactions at the benzylic alcohol and potential transformations involving the aromatic ring and its substituents.

The benzylic alcohol functionality is particularly amenable to alkylation and acylation reactions to form ethers and esters, respectively. These reactions are typically straightforward, involving the deprotonation of the alcohol followed by reaction with an alkyl or acyl halide. Such derivatization can be used to introduce a wide range of functional groups, altering the molecule's physical and chemical properties, or to install protecting groups for use in multi-step syntheses. wikipedia.org

While the propoxy group is generally stable, the phenolic ether linkage can be cleaved under harsh conditions. More relevant to derivatization is the reactivity of the aromatic ring itself. Although the positions ortho and meta to the hydroxymethyl group are substituted, electrophilic aromatic substitution could potentially occur if the directing effects of the substituents align. However, the steric hindrance provided by the two methyl groups adjacent to the propoxy group significantly influences the reactivity of the aromatic ring.

Condensation reactions involving the benzylic alcohol can lead to the formation of larger molecules. For instance, self-condensation under acidic conditions could potentially yield a poly-benzylic ether. Furthermore, condensation with other nucleophiles, such as phenols or amines, can be used to construct more complex structures.

Scaffold for the Design and Synthesis of Novel Organic Materials

The unique structural characteristics of this compound make it an attractive building block for the synthesis of novel organic materials. The presence of a polymerizable group (the benzylic alcohol) and a sterically hindered, substituted aromatic ring allows for the creation of polymers and macrocycles with tailored properties.

One of the most significant potential applications is in the synthesis of poly(phenylene oxide) (PPO) and its derivatives. uc.edunih.gov PPOs are high-performance engineering thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties. uc.edunih.gov The polymerization typically proceeds via the oxidative coupling of 2,6-disubstituted phenols. researchgate.netuc.edu The precursor to this compound, 4-propoxy-2,6-dimethylphenol, could serve as a monomer in such polymerizations. The presence of the propoxy group at the 4-position would influence the properties of the resulting polymer, such as its solubility and glass transition temperature.

Polymer Type Monomer Precursor Key Polymer Properties Typical Polymerization Method
Poly(phenylene oxide)4-propoxy-2,6-dimethylphenolHigh thermal stability, good dielectric properties uc.edunih.govOxidative coupling with a copper-amine catalyst researchgate.netuc.edu

Another area where this scaffold is of interest is in the synthesis of calixarenes . nih.gov Calixarenes are macrocyclic compounds formed by the condensation of a phenol (B47542) with an aldehyde. While typically synthesized from p-alkylphenols, the use of a precursor like 4-propoxy-2,6-dimethylphenol could lead to the formation of novel calixarene (B151959) structures with modified cavity shapes and functionalities. The propoxy groups would line the upper rim of the calixarene, influencing its host-guest binding properties.

Development of New Methodologies in Organic Synthesis Utilizing its Unique Structural Features

The distinct steric and electronic properties of this compound and its derivatives can be exploited in the development of new synthetic methodologies. The sterically hindered environment around the benzylic alcohol and the electron-rich nature of the aromatic ring can lead to unique reactivity and selectivity.

For instance, the hindered nature of the benzylic alcohol could be advantageous in the design of novel organocatalysts . Chiral derivatives of this compound could be synthesized and evaluated as catalysts for asymmetric reactions, where the steric bulk could play a crucial role in controlling the stereochemical outcome of a transformation. acs.org

Furthermore, the compound can serve as a model substrate in studies aimed at understanding reaction mechanisms. The influence of the two ortho-methyl groups and the para-propoxy group on the reactivity of the benzylic alcohol can provide valuable insights into the steric and electronic effects that govern a particular chemical transformation. This knowledge can then be applied to the design of more efficient and selective synthetic methods for a broader range of substrates.

Future Directions in Research on 3,5 Dimethyl 4 Propoxyphenyl Methanol Derivatives

Exploration of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic methodologies. For derivatives of (3,5-Dimethyl-4-propoxyphenyl)methanol, this involves moving away from classical multi-step syntheses, which often rely on stoichiometric and hazardous reagents, towards greener alternatives.

Future research will likely prioritize one-pot reactions and tandem catalysis to improve step and atom economy. rsc.org A significant area of development is the application of biocatalysis. While no specific enzymes are yet reported for this compound, strategies for designing biocatalysts with new functions are rapidly advancing. rsc.org Protein engineering could be employed to tailor enzymes, such as unspecific peroxygenases (UPOs) or laccases, for the selective functionalization of the phenolic ring or the benzylic alcohol moiety. nih.govnih.gov These enzymatic processes operate under mild aqueous conditions, offering a significant green advantage. tuhh.de

Another promising avenue is photocatalysis, which utilizes visible light as a traceless and sustainable reagent to drive chemical reactions. nih.govusp.brresearchgate.net The development of photocatalytic systems for C-H functionalization could allow for the direct derivatization of the aromatic ring or the alkyl groups of this compound, bypassing the need for pre-functionalized starting materials. numberanalytics.comnumberanalytics.com Electrosynthesis also presents a scalable and green alternative for driving redox reactions without the need for chemical oxidants or reductants.

To illustrate the potential benefits, a comparison between a traditional and a hypothetical green synthetic route for a derivative is presented below.

Table 1: Hypothetical Comparison of Synthetic Routes for a this compound Derivative

Parameter Traditional Friedel-Crafts Route Proposed Green Biocatalytic/Photocatalytic Route
Starting Materials Substituted phenol (B47542), alkyl halide, acyl chloride This compound, simple alkene
Catalyst/Reagent Stoichiometric AlCl₃, harsh oxidants (e.g., KMnO₄) Engineered enzyme or photocatalyst
Solvents Chlorinated solvents (e.g., DCM, Chloroform) Water, ethanol, or other green solvents
Reaction Conditions High temperatures, anhydrous conditions Ambient temperature and pressure, visible light irradiation
Atom Economy Low; generation of inorganic salt waste High; minimal byproduct formation
E-Factor High (>10) Low (<5)

| Safety/Hazards | Corrosive and toxic reagents, hazardous waste | Benign reagents, reduced process hazards |

Advanced Catalyst Design for Highly Selective Transformations

The presence of multiple reactive sites in this compound—the phenolic hydroxyl (if de-etherified), the benzylic alcohol, the aromatic ring, and the alkyl substituents—presents a significant challenge for selective transformations. Future research will heavily focus on the rational design of catalysts capable of exquisite chemo- and regioselectivity.

A key transformation is the selective oxidation of the benzylic alcohol to the corresponding aldehyde, a valuable intermediate, without over-oxidation to the carboxylic acid or cleavage of the ether linkage. Advanced catalyst designs, such as supported bimetallic nanoparticles (e.g., Au-Pd, Pd-Zn), have shown great promise for the selective aerobic oxidation of benzyl (B1604629) alcohols. mdpi.comnih.gov The composition and size of these nanoparticles can be tuned to optimize both activity and selectivity. mdpi.com Single-atom catalysts (SACs), where isolated metal atoms are dispersed on a support, offer maximal atom efficiency and unique electronic properties that can be harnessed for highly selective reactions, such as the selective oxidation of the benzylic C-H bond.

Photocatalysis again offers unique opportunities. By tuning the photocatalyst and reaction conditions, it is possible to generate specific radical intermediates that lead to selective functionalizations. chemrxiv.orgacs.org For instance, a photocatalytic system could be designed to selectively deoxygenate the benzylic alcohol or to achieve C-H functionalization at a specific position on the aromatic ring. chemrxiv.orgsemanticscholar.org The design of bifunctional catalysts, which combine, for example, a Lewis acid site with a redox-active metal center, could enable novel tandem reactions on derivatives of this compound.

Table 2: Hypothetical Catalyst Performance in the Selective Oxidation of this compound to (3,5-Dimethyl-4-propoxyphenyl)methanal

Catalyst Support Oxidant Conversion (%) Selectivity to Aldehyde (%) Initial TOF (h⁻¹)
Traditional CrO₃ - Stoichiometric >99 ~85 (over-oxidation risk) N/A
Pd Nanoparticles TiO₂ O₂ (1 atm) 95 92 850
Au-Pd Bimetallic NPs Carbon O₂ (1 atm) >99 >98 1150
Ru Single-Atom Catalyst N-doped Carbon O₂ (1 atm) >99 >99 1213 researchgate.net

| Photocatalyst (Eosin Y) | - | Air, Green LED | 88 | 96 | 450 |

Integration of Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational modeling and experimental validation is revolutionizing catalyst design and the discovery of new reactions. numberanalytics.comacs.org This integrated approach is particularly valuable for complex molecules like this compound, where empirical, trial-and-error methods are often inefficient.

Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stability of intermediates, and calculate the energy barriers of transition states for various potential transformations. semanticscholar.orgpnnl.govsci-hub.senih.gov This allows researchers to screen potential catalysts and reaction pathways in silico before committing to laboratory work. For example, computational studies can predict how the sterically demanding 3,5-dimethyl substitution pattern on the phenyl ring influences the binding of the molecule to a catalyst's active site, thereby guiding the design of a catalyst with a complementary geometry. nih.gov

Machine learning and artificial intelligence are also emerging as powerful tools. acs.orgacs.org By training algorithms on existing experimental and computational data, it is possible to build predictive models for catalyst performance and reaction outcomes. This "self-driving laboratory" concept, where AI guides experimental planning and execution, can accelerate the discovery of optimal conditions for the synthesis of novel this compound derivatives. The feedback loop—where experimental results are used to refine and improve the computational models—is crucial for advancing the field. acs.orgmit.edu

Table 3: Hypothetical Comparison of DFT Predictions and Experimental Results for a Novel C-H Arylation Reaction of a this compound Derivative

Catalyst System DFT-Predicted Activation Energy (kcal/mol) Experimentally Determined Rate Constant (10⁻⁴ s⁻¹) Predicted Yield (%) Observed Yield (%)
Pd(OAc)₂ / P(t-Bu)₃ 24.5 1.2 45 41
Ni(cod)₂ / dcpp 21.8 3.5 78 75
[Ir(cod)Cl]₂ / dtbpy 19.9 5.1 92 90

| FeCl₃ / dppf | 28.1 | 0.3 | 15 | 12 |

Q & A

Q. Q1. What are the standard synthetic routes for (3,5-Dimethyl-4-propoxyphenyl)methanol?

Methodological Answer: The synthesis typically involves alkylation and functional group modification. A plausible route includes:

Starting Material : Begin with a substituted benzyl alcohol derivative, such as 4-propoxy-3,5-dimethylbenzyl alcohol.

Chlorination/Functionalization : Use chlorinating agents (e.g., thionyl chloride) under controlled temperatures (40–60°C) in inert solvents (e.g., dichloromethane) to introduce reactive intermediates .

Reduction/Protection : Employ catalytic hydrogenation or reducing agents (e.g., NaBH₄) to stabilize the methanol moiety while preserving substituents.

Purification : Recrystallize using methanol/ethanol mixtures or column chromatography with silica gel.

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
  • Optimize solvent polarity to prevent byproduct formation.

Structural Characterization

Q. Q2. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

Basic Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the methanol proton (-OH) appears as a broad singlet (~1–5 ppm), while aromatic protons show splitting patterns reflective of substituents .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) stretches.

Q. Advanced Answer :

  • X-Ray Crystallography : Resolve hydrogen-bonding networks and molecular packing. For analogous compounds, O–H···O interactions (e.g., 2.07 Å H-bond distance) stabilize crystal lattices .
  • Single-Crystal Diffraction : Refine unit cell parameters (e.g., space group P21/cP2_1/c) to validate stereochemistry.

Analytical Method Development

Q. Q3. How can HPLC methods be optimized for quantifying this compound in reaction mixtures?

Methodological Answer :

Column Selection : Use a reverse-phase C18 column with 5 µm particle size.

Mobile Phase : Test methanol-water gradients (e.g., 60:40 to 90:10) at 1 mL/min flow rate. Adjust pH (2.5–4.0) with formic acid to enhance peak resolution .

Detection : UV absorbance at 254 nm (aromatic π→π* transitions).

Validation : Assess linearity (R² > 0.99), LOD (≤0.1 µg/mL), and recovery (>95%).

Q. Q4. How to resolve discrepancies between spectroscopic data and crystallographic results for this compound?

Methodological Answer :

  • Scenario : NMR suggests a planar aromatic ring, but X-ray shows torsional distortion.
  • Approach :
    • Re-examine Sample Purity : Impurities (e.g., residual solvents) may skew NMR signals. Re-crystallize and re-analyze.
    • Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use DFT calculations (e.g., Gaussian) to model equilibrium geometries .
    • Temperature-Dependent NMR : Acquire spectra at varied temperatures to detect conformational flexibility.

Biological Activity Profiling

Q. Q5. How to evaluate the bioactivity of this compound in cancer cell lines?

Methodological Answer :

Cell Culture : Use adherent lines (e.g., MCF-7, A549) in RPMI medium with 10% FBS .

Dose-Response Assays : Treat cells with 0.1–100 µM compound for 48–72 hours.

Viability Analysis : Employ MTT/WST-1 assays. Calculate IC₅₀ via nonlinear regression (GraphPad Prism).

Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., cisplatin).

Q. Key Considerations :

  • Pre-solubilize in DMSO and dilute in culture medium to avoid precipitation.
  • Validate apoptosis markers (e.g., caspase-3) via Western blot.

Solvent Optimization

Q. Q6. What solvent systems are effective for purifying this compound?

Methodological Answer :

  • Recrystallization : Use methanol/water (4:1) at 0–4°C for high yield. For polar impurities, switch to ethyl acetate/hexane (1:3) .
  • Chromatography : Optimize silica gel columns with gradient elution (hexane → ethyl acetate).
  • Critical Factors :
    • Solvent polarity index: Match to compound’s logP (~2.5 estimated).
    • Boiling point: Ensure solvents evaporate below 50°C to prevent degradation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.